4-Methylhex-1-yn-3-amine hydrochloride
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Overview
Description
4-Methylhex-1-yn-3-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a solid at room temperature and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an alkyne group and an amine group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylhex-1-yn-3-amine hydrochloride typically involves the reaction of 4-methylhex-1-yne with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the addition of the amine group to the alkyne. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylhex-1-yn-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amines.
Scientific Research Applications
4-Methylhex-1-yn-3-amine hydrochloride is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methylhex-1-yn-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Methylhex-1-yn-3-amine: The free base form without the hydrochloride salt.
Hex-1-yn-3-amine hydrochloride: A similar compound with a different alkyl group.
4-Methylhex-1-yn-2-amine hydrochloride: A positional isomer with the amine group at a different position.
Uniqueness: 4-Methylhex-1-yn-3-amine hydrochloride is unique due to its specific structural features, including the position of the amine and alkyne groups. These features confer distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methylhex-1-yn-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-6(3)7(8)5-2;/h2,6-7H,4,8H2,1,3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBABVJKAKWOXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C#C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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